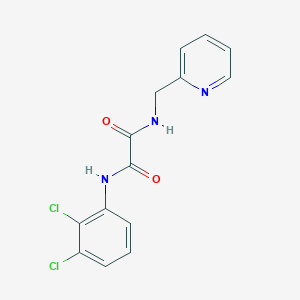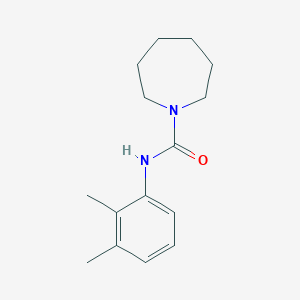
N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide often involves complex organic reactions. For instance, the synthesis of functionalized 2-pyridyl-substituted metallo-1,2-enedithiolates, which share some structural features with the compound , involves reactions starting from 1-(2-pyridyl)-4-acetoxy-2-bromobutan-1-one and corresponding metal complexes (K. A. V. Houten et al., 1998). Such synthetic routes typically require careful selection of starting materials and reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of compounds related to N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide can be complex, involving interactions between different functional groups. For example, in the case of palladium complexes with pyridinecarboxamides, the structural analysis reveals square planar complexes with planar metallo-1,2-enedithiolates, indicative of the complex molecular geometries that can arise in such compounds (J. Gallagher et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide-like compounds can involve various reactions, such as the formation of stable dications through reactions with ethylenediamine and related compounds, showcasing the versatility and reactivity of such molecules (H. Keypour et al., 2009).
Aplicaciones Científicas De Investigación
Environmental Impact and Remediation
Research on the environmental impact of related compounds, such as DDT and its metabolites (DDE and DDD), has been extensive. Studies have explored their persistence in the environment, their toxicological effects, and methods for their removal or degradation. For instance, the study by Longnecker et al. (2005) investigated the association between maternal serum levels of the DDT metabolite DDE and fetal loss, suggesting potential adverse reproductive effects of such compounds (Longnecker et al., 2005). Additionally, the work by Wang et al. (2015) on the removal of 2,4-dichlorophenol from wastewater using immobilized horseradish peroxidase highlights innovative approaches to mitigating the environmental impact of chlorinated phenols, which share structural similarities with the compound (Wang et al., 2015).
Chemical Synthesis and Structural Analysis
On the chemical synthesis front, research by Keypour et al. (2009) on the synthesis and X-ray structural analysis of a dication derived from symmetrical ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde provides valuable insights into the structural characteristics and reactivity of compounds containing pyridyl and phenyl groups, which may be relevant to understanding the properties of "N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide" (Keypour et al., 2009).
Coordination Chemistry and Supramolecular Assemblies
Furthermore, studies on coordination chemistry and supramolecular assemblies, such as the work by Steel and Sumby (2003), explore the coordination behavior of ligands similar to the pyridyl moiety in "N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide," offering insights into the potential for creating complex structures with unique properties (Steel & Sumby, 2003).
Propiedades
IUPAC Name |
N'-(2,3-dichlorophenyl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-10-5-3-6-11(12(10)16)19-14(21)13(20)18-8-9-4-1-2-7-17-9/h1-7H,8H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNDOSTYDCZIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-N'-(pyridin-2-ylmethyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-methoxybenzamide](/img/structure/B4578682.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4578696.png)
![methyl 3-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4578702.png)
![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-1-naphthamide](/img/structure/B4578706.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4578717.png)
![N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4578733.png)


![5-[(2,4-difluorophenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4578750.png)
![N-(3-methoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578766.png)
![6,6'-methylenebis[2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one]](/img/structure/B4578769.png)
![3-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4578775.png)